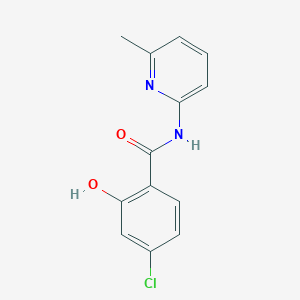![molecular formula C15H19F2N B14233738 8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine CAS No. 823178-53-6](/img/structure/B14233738.png)
8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Difluoro-N-methyl-N-phenylbicyclo[510]octan-1-amine is a synthetic organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction of a suitable precursor, such as a substituted cyclohexane derivative.
Introduction of the fluorine atoms: Fluorination can be carried out using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
N-Methylation and N-Phenylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced amine.
Substitution: Formation of methoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as a ligand for certain proteins.
Mecanismo De Acción
The mechanism of action of 8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine involves its interaction with molecular targets such as neurotransmitter receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these receptors. This can lead to changes in neurotransmitter release and uptake, affecting various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with similar structural features but different functional groups.
8,8-Difluoro-N-methyl-N-phenylbicyclo[3.2.1]octan-1-amine: A closely related compound with a different bicyclic core.
Uniqueness
8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine is unique due to its specific bicyclic structure and the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance its metabolic stability and binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
823178-53-6 |
|---|---|
Fórmula molecular |
C15H19F2N |
Peso molecular |
251.31 g/mol |
Nombre IUPAC |
8,8-difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine |
InChI |
InChI=1S/C15H19F2N/c1-18(12-8-4-2-5-9-12)14-11-7-3-6-10-13(14)15(14,16)17/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3 |
Clave InChI |
VMGKCMPAKWMWQW-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C23CCCCCC2C3(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


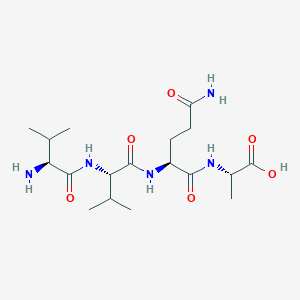
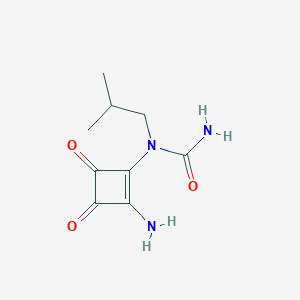
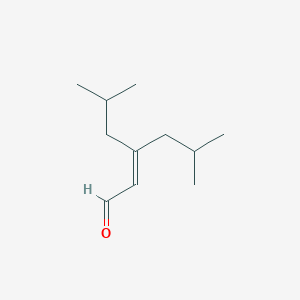
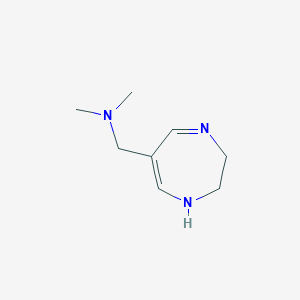


![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
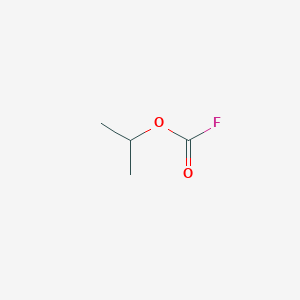
![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)
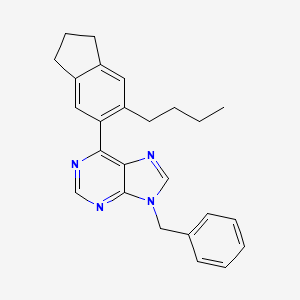
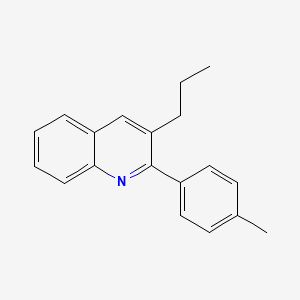
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)
